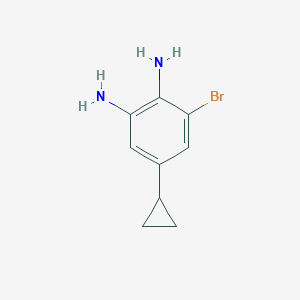3-Bromo-5-cyclopropylbenzene-1,2-diamine
CAS No.:
Cat. No.: VC20476548
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11BrN2 |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 3-bromo-5-cyclopropylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C9H11BrN2/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,11-12H2 |
| Standard InChI Key | CFEIQOVIUIRUHT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC(=C(C(=C2)Br)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 3-bromo-5-cyclopropylbenzene-1,2-diamine is C₉H₁₁BrN₂, derived from a benzene ring (C₆H₄) substituted with bromine (Br), a cyclopropyl group (C₃H₅), and two amine groups (-NH₂). Its molecular weight is 239.10 g/mol, calculated from the atomic masses of its constituents .
Structural Elucidation
The compound’s structure consists of:
-
Bromine at position 3, imparting electrophilic reactivity for substitution reactions.
-
Cyclopropyl at position 5, introducing steric strain and enhancing stability against ring-opening reactions.
-
Amine groups at positions 1 and 2, enabling hydrogen bonding and participation in nucleophilic reactions.
The cyclopropyl group’s sp³-hybridized carbons create a non-planar geometry, influencing the compound’s electronic distribution and intermolecular interactions .
Synthesis and Reaction Pathways
Bromination and Amine Functionalization
Bromination of benzenediamine derivatives often employs N-bromosuccinimide (NBS) in dichloromethane. Subsequent protection of amine groups with tert-butyloxycarbonyl (Boc) groups prevents undesired side reactions. For instance, 3-bromo-5-chlorobenzene-1,2-diamine is synthesized via sequential halogenation and deprotection steps .
Key Reaction Example
A multi-step synthesis of a related compound, 3-bromo-N¹-cyclopropyl-1,2-benzenediamine (CAS 1396554-51-0), involves:
-
Lithiation of 1-bromo-3-cyclopropylbenzene with n-butyllithium at -78°C.
-
Quenching with solid CO₂ to form a carboxylic acid intermediate.
-
Amidation with cyclopropylamine under peptide coupling conditions .
This route yields the target compound in 43% yield after purification by flash chromatography .
Physicochemical Properties
Solubility and Partition Coefficients
| Property | Value | Method |
|---|---|---|
| Log P (octanol-water) | 3.4 (predicted) | Consensus model |
| Water solubility | 0.0276 mg/mL | SILICOS-IT |
| GI absorption | Low | ADMET prediction |
The compound’s low water solubility and moderate lipophilicity suggest limited bioavailability, necessitating formulation enhancements for pharmaceutical applications .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 12.90 (bs, 1H, NH), 7.71 (d, 1H, Ar-H), 7.64 (s, 1H, Ar-H), 2.01 (m, 1H, cyclopropyl), 0.99 (m, 2H, cyclopropyl), 0.70 (m, 2H, cyclopropyl) .
-
IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-Br stretch) .
Applications and Research Findings
Pharmaceutical Intermediate
The compound’s amine groups serve as handles for constructing heterocycles. In one study, it was reacted with 4-tert-butylbenzyl chloride to yield a pyrroloimidazole derivative with potential kinase inhibitory activity (MS m/z 360.1 [M+H]⁺) .
Material Science Applications
Brominated benzenediamines are precursors for conductive polymers. Electropolymerization of analogous compounds produces polyaniline derivatives with tunable bandgaps, relevant for organic semiconductors .
| Parameter | Value |
|---|---|
| GHS pictogram | Warning |
| Hazard statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume